molecular formula C7H14F2O B2584672 3,3-Difluoro-2,2-dimethylpentan-1-ol CAS No. 1989671-96-6

3,3-Difluoro-2,2-dimethylpentan-1-ol

Cat. No. B2584672
CAS RN: 1989671-96-6
M. Wt: 152.185
InChI Key: AUJKTRLKFOYXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-2,2-dimethylpentan-1-ol is a chemical compound with the molecular formula C5H10F2O . It has a molecular weight of 124.13 .


Molecular Structure Analysis

The InChI code for 3,3-Difluoro-2,2-dimethylpentan-1-ol is 1S/C5H10F2O/c1-5(2,3-8)4(6)7/h4,8H,3H2,1-2H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.

Scientific Research Applications

Fluorinated Compound Synthesis

The importance of fluorine atoms in drug discovery and materials science is well-documented, with fluorinated compounds offering unique therapeutic profiles and material properties. For instance, the synthesis of alpha-trifluoromethylthio carbonyl compounds, as described by Rossi et al. (2018), highlights the role of fluorine in modulating the lipophilicity, bioavailability, and metabolic stability of molecules in pharmaceutical and agrochemical domains (Rossi, Puglisi, Raimondi, & Benaglia, 2018).

Fluoromethylation Techniques

Cho et al. (2010) developed an efficient method for appending trifluoromethyl groups to a broad range of aryl substrates, demonstrating the significant impact of the trifluoromethyl group on the properties of organic molecules. This method allows for the transformation of various substrates, including heterocycles, under mild conditions, thus opening up new avenues for the late-stage modifications of advanced intermediates in pharmaceutical and agrochemical synthesis (Cho, Senecal, Kinzel, Zhang, Watson, & Buchwald, 2010).

Electrophilic Trifluoromethylthiolating Agents

Shao et al. (2015) discussed the development of new, shelf-stable, and highly reactive electrophilic trifluoromethylthiolating reagents that could easily install the trifluoromethylthio group at the desired positions of a drug molecule at a late stage of drug development. This advancement underscores the critical role of fluorinated groups in enhancing the chemical and metabolic stability of drug molecules, as well as their cell-membrane permeability (Shao, Xu, Lu, & Shen, 2015).

Difluoromethylation and Monofluoromethylation

Hu, Zhang, and Wang (2009) reviewed the selective introduction of difluoromethyl and monofluoromethyl groups into organic molecules, demonstrating the importance of these fluorinated moieties in enhancing the biological properties of pharmaceuticals and agrochemicals. The review summarizes various synthetic methods for incorporating CF2H- and CH2F-containing compounds, highlighting the impact of fluorination on the target molecules' performance (Hu, Zhang, & Wang, 2009).

properties

IUPAC Name

3,3-difluoro-2,2-dimethylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2O/c1-4-7(8,9)6(2,3)5-10/h10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJKTRLKFOYXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(C)CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoro-2,2-dimethylpentan-1-ol

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